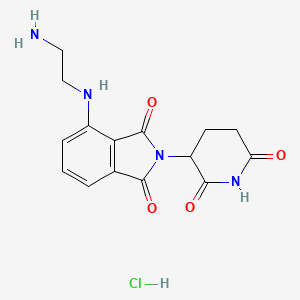

Pomalidomide-C2-NH2 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pomalidomide-C2-NH2 hydrochloride (also known as PCNH or PCN-HCl) is a novel small molecule drug that has been developed for the treatment of various diseases, mainly cancer. It is a derivative of the immunomodulatory drug pomalidomide, which has been used in the treatment of multiple myeloma, a type of cancer of the bone marrow. The unique structure of PCN-HCl allows it to interact with multiple targets in the body, making it an attractive therapeutic agent for many diseases.

Applications De Recherche Scientifique

Immunomodulatory Effects and Anti-Myeloma Activity

Pomalidomide, an analog of thalidomide, functions through several direct and indirect mechanisms to exert its anti-myeloma activity. Studies have shown that when combined with low-dose dexamethasone, it significantly prolongs progression-free survival and overall survival in patients with relapsed and refractory multiple myeloma who have received at least two prior treatment regimens. This combination has been associated with an improved overall response rate, highlighting pomalidomide's significant role in extending treatment options for this challenging patient population (Sheridan M. Hoy, 2017).

Clinical Use and Mechanisms of Action

Pomalidomide exhibits tumoricidal effects by activating proteasomal degradation of specific transcription factors and modulating immune responses. It has been approved in various regimens for the treatment of multiple myeloma, particularly in the relapsed/refractory setting after exposure to lenalidomide and a proteasome inhibitor. The clinical efficacy of pomalidomide-based regimens underscores its importance as a backbone in the treatment landscape of multiple myeloma, with ongoing trials exploring its use in combination with newer anti-myeloma agents (D. Fotiou et al., 2022).

Pharmacokinetic Evaluation and Safety Profile

Pomalidomide has been evaluated for its pharmacokinetic properties, demonstrating safety and activity even in heavily pretreated patients. Its role as an effective treatment option for relapsed/refractory multiple myeloma patients is further supported by its manageable tolerability profile and potential for combination with other therapeutic agents (F. Gay et al., 2013).

Expanding Treatment Options and Overcoming Resistance

The development of pomalidomide represents a significant advancement in the management of multiple myeloma, offering a new clinical treatment option that has demonstrated efficacy and safety across various studies. Its potential mechanisms of action, including anti-angiogenic effects and immunomodulation, contribute to its role in treating relapsed and refractory multiple myeloma, providing patients with limited treatment options a new avenue for therapy (N. Bajaj et al., 2014).

Mécanisme D'action

Target of Action

Pomalidomide-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell survival .

Mode of Action

This compound, as an immunomodulatory agent, interacts with its target, cereblon, to exert its antineoplastic activity . This interaction leads to the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of this compound with cereblon affects several biochemical pathways. It is involved in the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell . This process can lead to the disruption of protein homeostasis, affecting cell survival and leading to cell death .

Pharmacokinetics

It is known that the compound is absorbed and distributed within the body after administration .

Result of Action

The result of the action of this compound is the inhibition of tumor cell proliferation and the induction of apoptosis . This leads to a decrease in the number of tumor cells, contributing to the treatment of conditions like multiple myeloma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

Analyse Biochimique

Biochemical Properties

Pomalidomide-C2-NH2 hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase immune surface marker expression in EBV-infected tumor cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with its target, cereblon . It leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression .

Propriétés

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJCOXQYDMWPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)

![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)